molecular formula C15H27BrN2O2 B010192 Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester CAS No. 109699-57-2

Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester

Cat. No. B010192
M. Wt: 347.29 g/mol
InChI Key: JFSUSZVGXIKYPE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester is a chemical compound used in scientific research for its potential therapeutic effects.

Mechanism Of Action

The mechanism of action of piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester is not fully understood, but it is thought to act on the cholinergic system in the brain. It may also have anti-inflammatory effects and modulate the immune system.

Biochemical And Physiological Effects

Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester has been shown to increase acetylcholine levels in the brain, which is important for cognitive function. It also reduces inflammation and oxidative stress, which are thought to contribute to the development of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester in lab experiments is its potential therapeutic effects on various diseases. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, the synthesis method for this compound is complex and may be difficult to reproduce.

Future Directions

For piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester research include further investigation into its mechanism of action and potential therapeutic effects on various diseases. It may also be useful to explore the potential of this compound as a drug candidate for the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound.

Synthesis Methods

Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester can be synthesized through a multi-step process involving the reaction of piperazine with heptyne, followed by esterification with ethyl bromoacetate and carboxylation with sodium hydroxide. The final product is obtained through purification by crystallization.

Scientific Research Applications

Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester has been used in scientific research for its potential therapeutic effects on various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and reduce inflammation in animal models of these diseases.

properties

CAS RN

109699-57-2

Product Name

Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester

Molecular Formula

C15H27BrN2O2

Molecular Weight

347.29 g/mol

IUPAC Name

ethyl 4-hept-2-ynyl-4-methylpiperazin-4-ium-1-carboxylate;bromide

InChI

InChI=1S/C15H27N2O2.BrH/c1-4-6-7-8-9-12-17(3)13-10-16(11-14-17)15(18)19-5-2;/h4-7,10-14H2,1-3H3;1H/q+1;/p-1

InChI Key

JFSUSZVGXIKYPE-UHFFFAOYSA-M

SMILES

CCCCC#CC[N+]1(CCN(CC1)C(=O)OCC)C.[Br-]

Canonical SMILES

CCCCC#CC[N+]1(CCN(CC1)C(=O)OCC)C.[Br-]

synonyms

Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester

Origin of Product

United States

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